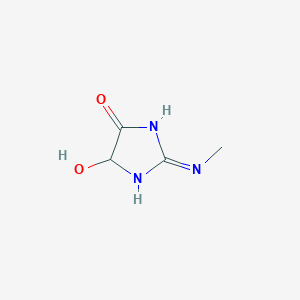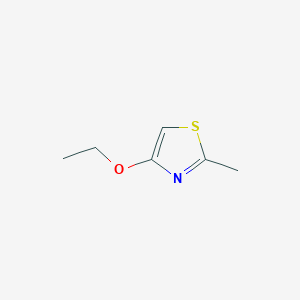![molecular formula C96H144CuN8O8 B13105492 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper is an organometallic compound known for its unique properties and applications. It is a derivative of phthalocyanine, a class of compounds widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper typically involves the cyclic tetramerization of 4,5-di(octyloxy)phthalonitrile in the presence of a copper salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, often under an inert atmosphere, to facilitate the formation of the phthalocyanine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the copper center and the octyloxy substituents on the phthalocyanine ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the phthalocyanine ring .
Scientific Research Applications
2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper has a wide range of scientific research applications. In chemistry, it is used as a dye in photonic and optical materials due to its infrared absorption properties . Additionally, its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper involves its interaction with light and its ability to generate reactive oxygen species. When exposed to light, the compound absorbs energy and undergoes a series of photochemical reactions that produce reactive oxygen species. These reactive species can then interact with biological molecules, leading to various effects such as cell death in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper include other phthalocyanine derivatives such as 2,3,9,10,16,17,23,24-Octakis(hexylsulfonyl)phthalocyaninato copper and 2,3,9,10,16,17,23,24-Octakis(octyloxy)phthalocyaninato zinc .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of octyloxy substituents and the copper center. This unique structure imparts distinct electronic and photophysical properties, making it particularly suitable for applications in infrared dyes and photodynamic therapy .
Properties
Molecular Formula |
C96H144CuN8O8 |
|---|---|
Molecular Weight |
1601.8 g/mol |
IUPAC Name |
copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H144N8O8.Cu/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5;/h65-72H,9-64H2,1-8H3;/q-2;+2 |
InChI Key |
GIAVAZMIHRPGQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3[N-]C(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)[N-]6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


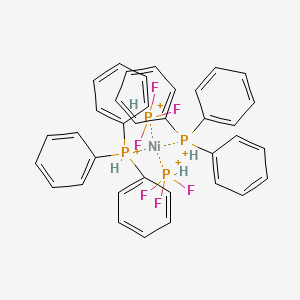
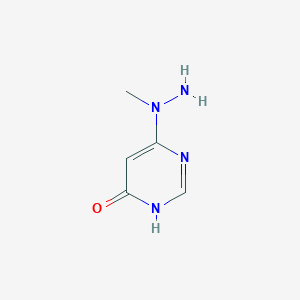
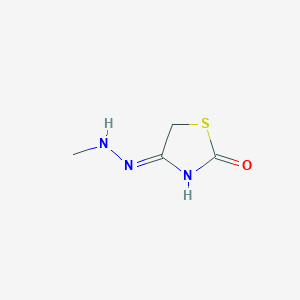


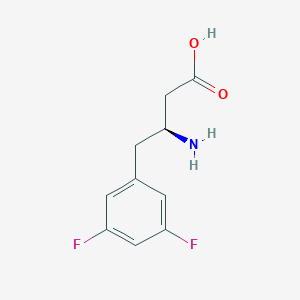
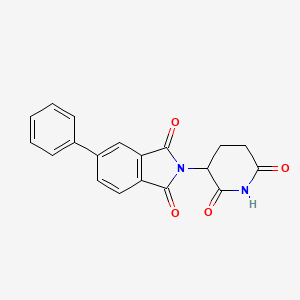
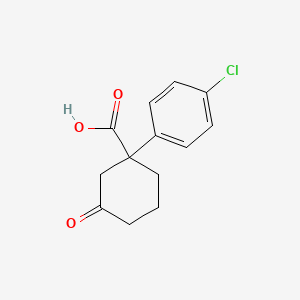
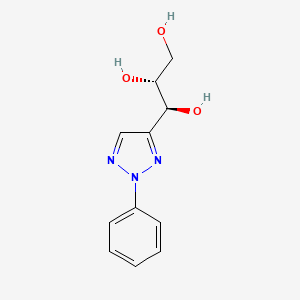
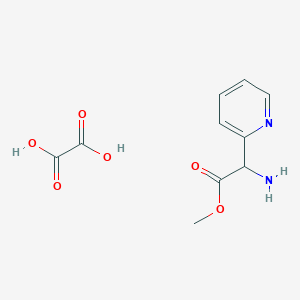
![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
